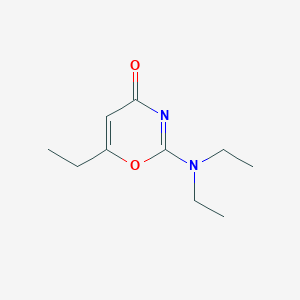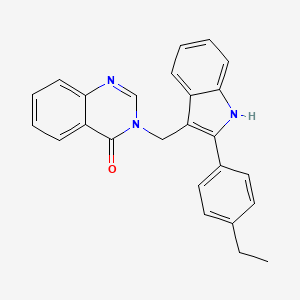![molecular formula C10H22OSn B14375471 Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane CAS No. 89358-33-8](/img/structure/B14375471.png)
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. These compounds have diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane typically involves the reaction of trimethyltin chloride with an appropriate allylic alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the alcohol and subsequent nucleophilic attack on the tin center.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin species.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and corresponding alcohols or ketones.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}silane: Similar structure but with silicon instead of tin.
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}germane: Similar structure but with germanium instead of tin.
Uniqueness
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties. The tin atom can participate in various reactions that are not possible with silicon or germanium analogs, making it valuable for specific applications in synthesis and materials science.
Propriétés
Numéro CAS |
89358-33-8 |
|---|---|
Formule moléculaire |
C10H22OSn |
Poids moléculaire |
276.99 g/mol |
Nom IUPAC |
trimethyl(1-propan-2-yloxybut-3-en-2-yl)stannane |
InChI |
InChI=1S/C7H13O.3CH3.Sn/c1-4-5-6-8-7(2)3;;;;/h4-5,7H,1,6H2,2-3H3;3*1H3; |
Clé InChI |
DZDYJLADRQMGJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC(C=C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


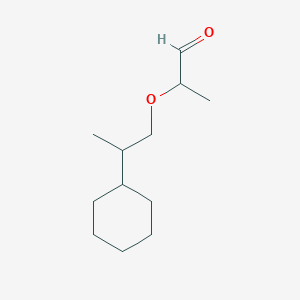

![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)

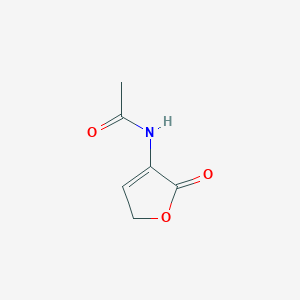
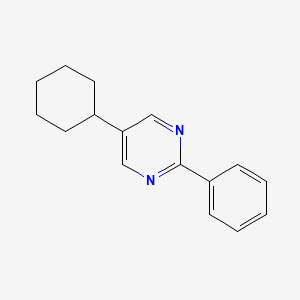

![1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)](/img/structure/B14375430.png)
![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)

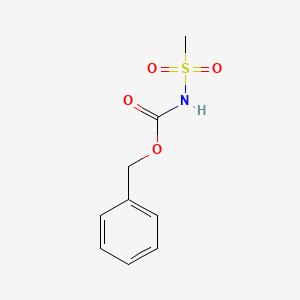
![5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14375460.png)
